molecular formula C16H19FN4O3 B5363753 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

カタログ番号 B5363753
分子量: 334.35 g/mol
InChIキー: DIPSEAFNDRHTHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide, also known as EFMOQ, is a chemical compound that belongs to the class of quinolone carboxylic acid derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its promising pharmacological properties.

作用機序

The mechanism of action of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the inhibition of DNA synthesis by targeting the bacterial topoisomerase II enzyme. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It exhibits antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It also exhibits antifungal activity against various fungal strains. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

実験室実験の利点と制限

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has several advantages for lab experiments. It exhibits significant antibacterial, antifungal, and anticancer activities, making it a promising therapeutic agent for the treatment of various diseases. However, this compound has some limitations as well. It is relatively unstable and requires specific conditions for storage and handling.

将来の方向性

There are several future directions for the research on 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide. Firstly, further studies are needed to investigate its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer. Secondly, the synthesis of this compound can be optimized to improve its stability and reduce its toxicity. Thirdly, the mechanism of action of this compound can be further elucidated to understand its mode of action in more detail. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant antibacterial, antifungal, and anticancer activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and mode of action.

合成法

The synthesis of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the condensation of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with 4-morpholinylhydrazine followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pH to obtain the final product.

科学的研究の応用

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer.

特性

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-3-5-24-6-4-21/h7-9H,2-6,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSEAFNDRHTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。